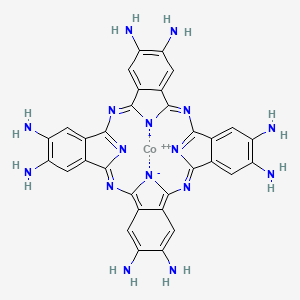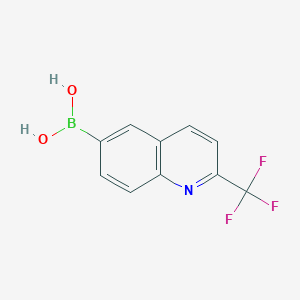
2-(Trifluoromethyl)quinoline-6-boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)quinoline-6-boronic Acid is a versatile compound widely used in organic synthesis and medicinal chemistry. It features a quinoline ring substituted with a trifluoromethyl group at the 2-position and a boronic acid group at the 6-position. This unique structure imparts significant reactivity and utility in various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-6-boronic Acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)quinoline-6-boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
2-(Trifluoromethyl)quinoline-6-boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2-(Trifluoromethyl)quinoline-6-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets .
相似化合物的比较
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a phenyl ring instead of a quinoline ring.
6-Quinolineboronic Acid Pinacol Ester: Similar structure but without the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)quinoline-6-boronic Acid is unique due to the presence of both the trifluoromethyl and boronic acid groups on the quinoline ring. This combination imparts distinct reactivity and biological activity, making it valuable in various applications .
属性
分子式 |
C10H7BF3NO2 |
|---|---|
分子量 |
240.98 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)9-4-1-6-5-7(11(16)17)2-3-8(6)15-9/h1-5,16-17H |
InChI 键 |
XFNXTVVNZLYLCK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)



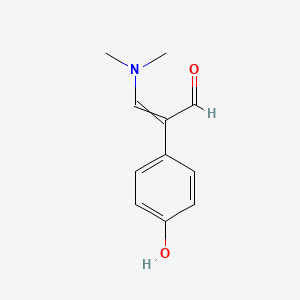
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
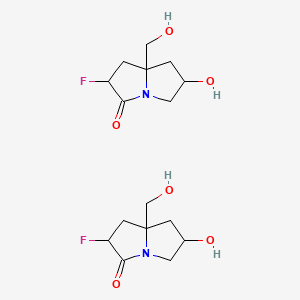
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)
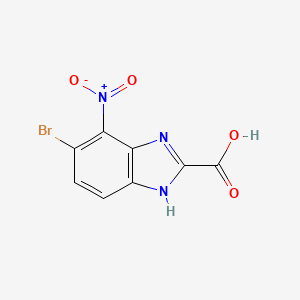


![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
